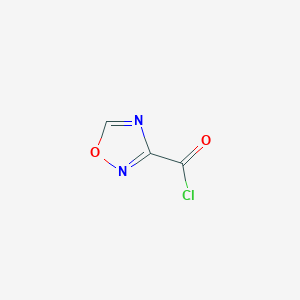
2,3-Dihydroxybenzohydrazide
Vue d'ensemble
Description
2,3-Dihydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O3The compound is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring, making it a versatile molecule for chemical modifications and reactions .
Mécanisme D'action
Target of Action
It’s known that similar compounds have shown interesting antibacterial activity against gram-positive bacterial strains .
Mode of Action
It’s known that the direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the ph . A V-shaped tunnel of 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae through which the substrate travels in the enzyme has been identified, and it’s demonstrated that the side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .
Biochemical Pathways
It’s known that similar compounds have been used to study a variety of infectious diseases and applications .
Pharmacokinetics
It’s known that the prediction of adme properties is crucial in drug discovery .
Result of Action
Similar compounds have shown to inhibit cancer cell proliferation with an extremely low inhibitory concentration (ic) value .
Action Environment
It’s known that the production of similar compounds has been found to be eco-friendly .
Analyse Biochimique
Biochemical Properties
It is known that it interacts with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, potentially influencing the function of these biomolecules .
Cellular Effects
The effects of 2,3-Dihydroxybenzohydrazide on cells and cellular processes are diverse. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxybenzohydrazide can be synthesized through the condensation reaction of 2,3-dihydroxybenzaldehyde with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,3-Dihydroxybenzaldehyde+Hydrazine Hydrate→this compound+Water
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups. Common reagents include acyl chlorides and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Acylated or alkylated derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazide-hydrazone derivatives with therapeutic properties.
Industry: Utilized in the development of new materials with specific chemical properties
Comparaison Avec Des Composés Similaires
2,3-Dihydroxybenzohydrazide can be compared with other similar compounds such as:
2,4-Dihydroxybenzohydrazide: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties and reactivity.
2,3-Dimethoxybenzohydrazide: Contains methoxy groups instead of hydroxyl groups, resulting in altered solubility and reactivity.
2,3-Dihydroxybenzoic Acid: Lacks the hydrazide group, making it less reactive in certain chemical reactions
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
2,3-dihydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)4-2-1-3-5(10)6(4)11/h1-3,10-11H,8H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYJOOWXTBSSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S,5S)-methyl 3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3133607.png)











